![molecular formula C24H24N4O B2928746 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide CAS No. 1207038-74-1](/img/structure/B2928746.png)
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide
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Overview
Description
The compound is an organic molecule with several functional groups, including a piperidine ring, an amide group, and a benzoyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl groups, and the attachment of the isobutyl group. One possible starting material could be 4-chlorobenzoyl chloride, which is used as an intermediate in the synthesis of various pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a cyclic structure, while the benzoyl groups would add aromaticity to the molecule. The isobutyl group would be an aliphatic chain attached to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzoyl groups could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activity. Some of these compounds have passed the preclinical testing stage, indicating their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids have been identified as potent inhibitors of microbial growth, which is notable given their application as food preservatives. Their inhibition mechanism includes damage to cell membranes and a decrease in microbial internal pH, which might be relevant in evaluating the biochemical interactions of compounds with carboxylic acid functionalities (Jarboe et al., 2013).
Benzazoles and Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), related to benzazoles, have been utilized in a range of scientific disciplines due to their simple structure and self-assembly behavior. These compounds find applications in nanotechnology, polymer processing, and biomedical fields, showcasing the versatility of benzazole-based compounds in research (Cantekin et al., 2012).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or in contact with skin. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-17-6-5-7-20(14-17)27-24(29)18-10-12-28(13-11-18)23-19(15-25)16-26-22-9-4-3-8-21(22)23/h3-9,14,16,18H,2,10-13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADPSPRLUBQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide |
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